molecular formula C10H14S B8776756 2-Isopropyl-5-methylbenzenethiol

2-Isopropyl-5-methylbenzenethiol

Cat. No.: B8776756
M. Wt: 166.29 g/mol
InChI Key: NQRDWRPSYDFYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-5-methylbenzenethiol (CAS: 90927-71-2) is an organosulfur compound with the molecular formula C₁₀H₁₄S and a molecular weight of 166.287 g/mol . Structurally, it features a benzene ring substituted with a thiol (-SH) group at position 1, an isopropyl group (-CH(CH₃)₂) at position 2, and a methyl group (-CH₃) at position 4. This substitution pattern confers unique reactivity due to the electron-donating alkyl groups and the nucleophilic thiol moiety.

Properties

Molecular Formula

C10H14S

Molecular Weight

166.29 g/mol

IUPAC Name

5-methyl-2-propan-2-ylbenzenethiol

InChI

InChI=1S/C10H14S/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7,11H,1-3H3

InChI Key

NQRDWRPSYDFYNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)S

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • The replacement of the thiol (-SH) in this compound with a methoxy group (-OCH₃) reduces nucleophilicity but enhances oxidative stability.
  • The molecular weight of 2-Isopropyl-5-methylanisole is slightly lower (164.24 vs. 166.287 g/mol), reflecting the substitution of sulfur with oxygen .

5-Isopropyl-2-methylbenzaldehyde

  • Molecular Formula : C₁₁H₁₄O
  • Molecular Weight : 162.23 g/mol
  • CAS : 1866-03-1
  • Functional Group : Aldehyde (-CHO) at position 1, with isopropyl and methyl groups at positions 5 and 2, respectively.
  • Applications : Benzaldehyde derivatives are widely used as intermediates in organic synthesis (e.g., pharmaceuticals, agrochemicals) due to the reactivity of the aldehyde group .

Key Differences :

  • The aldehyde group introduces electrophilic character, contrasting with the nucleophilic thiol in this compound.
  • The molecular weight (162.23 g/mol) is lower than both the thiol and anisole analogs, reflecting the absence of sulfur and the smaller oxygen-containing functional group .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications
This compound 90927-71-2 C₁₀H₁₄S 166.287 Thiol (-SH) Materials science, synthesis
2-Isopropyl-5-methylanisole 1076-56-8 C₁₁H₁₆O 164.24 Methoxy (-OCH₃) Flavors, fragrances
5-Isopropyl-2-methylbenzaldehyde 1866-03-1 C₁₁H₁₄O 162.23 Aldehyde (-CHO) Organic synthesis

Structural and Reactivity Insights :

  • Thiol vs. Methoxy : The thiol group in this compound enables metal-binding and redox reactions, whereas the methoxy group in 2-Isopropyl-5-methylanisole contributes to steric hindrance and resonance stabilization .
  • Thiol vs. Aldehyde : The aldehyde in 5-Isopropyl-2-methylbenzaldehyde is highly reactive in condensation and nucleophilic addition reactions, unlike the thiol’s propensity for disulfide bond formation .

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